molecular formula C11H14BrNO2 B1523670 4-Bromo-2-butoxybenzamide CAS No. 1257665-13-6

4-Bromo-2-butoxybenzamide

Cat. No.: B1523670
CAS No.: 1257665-13-6
M. Wt: 272.14 g/mol
InChI Key: MQDONELBWHPZBK-UHFFFAOYSA-N
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Description

4-Bromo-2-butoxybenzamide is an organic compound with the molecular formula C11H14BrNO2. It is characterized by a benzamide core substituted with a bromo group at the 4-position and a butoxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-butoxybenzamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with butyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-butoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

4-Bromo-2-butoxybenzamide has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.

  • Industry: this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-butoxybenzamide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

4-Bromo-2-butoxybenzamide is similar to other benzamide derivatives, such as 4-chloro-2-butoxybenzamide and 4-fluoro-2-butoxybenzamide. These compounds differ in the halogen substituent at the 4-position, which can influence their chemical reactivity and biological activity. The presence of the bromo group in this compound may confer unique properties compared to its chloro and fluoro analogs.

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Properties

IUPAC Name

4-bromo-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDONELBWHPZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681853
Record name 4-Bromo-2-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-13-6
Record name 4-Bromo-2-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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